molecular formula C18H32N6O13 B15278285 17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid

17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid

Cat. No.: B15278285
M. Wt: 540.5 g/mol
InChI Key: HXYHKCTXBXPALT-UHFFFAOYSA-N
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Description

“17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” is a complex organic compound characterized by multiple functional groups, including amino, hydroxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” typically involves multi-step organic synthesis. The process may include:

    Formation of the backbone: This step involves the construction of the main carbon chain through reactions such as aldol condensation or Michael addition.

    Introduction of functional groups: Amino, hydroxy, and carboxylic acid groups are introduced through reactions like amination, hydroxylation, and carboxylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Catalysts and reagents: Use of efficient catalysts to speed up reactions and reduce costs.

    Quality control: Implementation of stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: Amino groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, acylating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme studies: As a substrate or inhibitor in enzymatic reactions.

    Protein modification: For studying protein-ligand interactions.

Medicine

    Drug development: As a potential therapeutic agent.

    Diagnostics: As a marker or probe in diagnostic assays.

Industry

    Materials science: As a building block for advanced materials.

    Biotechnology: In the development of biosensors and bioelectronics.

Mechanism of Action

The mechanism of action of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” depends on its specific application. For example:

    Enzymatic inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Protein interaction: It may interact with specific proteins, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    Polyamino acids: Compounds with multiple amino groups.

    Polyhydroxy acids: Compounds with multiple hydroxy and carboxylic acid groups.

Uniqueness

    Functional group density: The high density of functional groups in “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” makes it unique compared to other similar compounds.

Properties

Molecular Formula

C18H32N6O13

Molecular Weight

540.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37)

InChI Key

HXYHKCTXBXPALT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

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